molecular formula C9H15NO5 B1404197 2-Oxa-7-azaspiro[3.5]nonane oxalate CAS No. 1379811-94-5

2-Oxa-7-azaspiro[3.5]nonane oxalate

Cat. No.: B1404197
CAS No.: 1379811-94-5
M. Wt: 217.22 g/mol
InChI Key: KFMUWBFXUTUOEX-UHFFFAOYSA-N
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Description

2-Oxa-7-azaspiro[3.5]nonane oxalate is a spirocyclic compound with the molecular formula C8H14NO3 · xC2H2O4. It is known for its unique structure, which includes a spiro junction between an oxetane and an azetidine ring. This compound is often used in various chemical and pharmaceutical research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-7-azaspiro[3.5]nonane oxalate typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of an oxetane derivative with an azetidine derivative in the presence of a suitable catalyst can yield the desired spirocyclic compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

2-Oxa-7-azaspiro[3.5]nonane oxalate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce reduced spirocyclic compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-Oxa-7-azaspiro[3.5]nonane oxalate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Oxa-7-azaspiro[3.5]nonane oxalate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to various enzymes and receptors, potentially modulating their activity. This can lead to a range of biological effects, depending on the specific targets involved .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-Oxa-7-azaspiro[3.5]nonane oxalate include:

Uniqueness

What sets this compound apart from these similar compounds is its unique spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-oxa-7-azaspiro[3.5]nonane;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.C2H2O4/c1-3-8-4-2-7(1)5-9-6-7;3-1(4)2(5)6/h8H,1-6H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMUWBFXUTUOEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12COC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743134
Record name Oxalic acid--2-oxa-7-azaspiro[3.5]nonane (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379811-94-5
Record name 2-Oxa-7-azaspiro[3.5]nonane, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1379811-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxalic acid--2-oxa-7-azaspiro[3.5]nonane (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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